Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11FO3. It is a fluorinated derivative of benzoylacetate and is used as a building block in organic synthesis. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be synthesized through the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with benzofurazan oxide to form 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide.
Michael Addition: It participates in base-promoted domino Michael addition, cyclization, and elimination reactions to form hydroxybenzophenones.
Oxidative Cross-Coupling: It undergoes oxidative cross-coupling with indoles via dioxygen activation.
Cyclization: It is used in the cyclization of keto esters to synthesize pyrones.
Common Reagents and Conditions
The common reagents used in these reactions include bases such as sodium hydride, oxidizing agents like dioxygen, and catalysts for specific reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, hydroxybenzophenones, pyrones, and other complex organic molecules that are valuable in various fields of research and industry.
Scientific Research Applications
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate involves its role as a reactive intermediate in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the reactions it participates in, such as the formation of quinoxaline derivatives through condensation reactions .
Comparison with Similar Compounds
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be compared with other similar compounds such as:
- Ethyl (4-methylbenzoyl)acetate
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl benzoylacetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl 3-nitrobenzoylacetate
These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity patterns.
Properties
IUPAC Name |
ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUUSKTWLWWMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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